3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide
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Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes compounds similar to “3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide”, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Future Directions
The future directions for research on “3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in 1,2,4-triazole derivatives for their potential anticancer activity , this could be a promising area of study.
Properties
IUPAC Name |
3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(13-15-10(2)16-17-13)14-12(18)8-7-11-5-3-4-6-11/h9,11H,3-8H2,1-2H3,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHVKYROJSQUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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